Predicted logP Comparison: N-Methyl-N-Propyl vs. N,N-Dimethyl and N-Ethyl-N-Propyl Analogs
The predicted logP of 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid (1.73 via ChemScene computational data ) is substantially higher than that of its N,N-dimethyl analog (typically ~0.91 for the dimethylamino variant ), reflecting the increased hydrocarbon character imparted by the N-propyl group. Conversely, it is lower than the N-ethyl-N-propyl analog (predicted logP ~1.14–2.0 depending on prediction algorithm ), positioning the target compound in an intermediate lipophilicity window that may be optimal for balancing passive permeability with aqueous solubility in drug-like chemical space.
N,N-dimethyl analog: ~0.91
N-ethyl-N-propyl analog: ~1.14
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP = 1.73 (ChemScene) ; 0.91 (Fluorochem estimation) |
| Comparator Or Baseline | 3-(Dimethylamino)-4,4,4-trifluorobutanoic acid: predicted logP ~0.91 ; 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid: predicted logP = 1.14 ; 4,4,4-Trifluoro-3-aminobutyric acid: logP = 1.05 [1] |
| Quantified Difference | ~0.6–0.8 log units higher than the N,N-dimethyl analog; ~0.6 log units higher than the unsubstituted primary amine; ~0.6 log units lower than the N-ethyl-N-propyl analog (depending on prediction source) |
| Conditions | In silico prediction; no experimentally measured logP available |
Why This Matters
A logP shift of 0.6–0.8 units can translate to a 4- to 6-fold difference in partition coefficient, significantly altering membrane permeability and pharmacokinetic behavior in lead optimization.
- [1] Molbase. 3-Amino-4,4,4-trifluorobutanoic acid (CAS 584-20-3) Property Data – LogP 1.05100. https://m.molbase.cn (accessed 2026-05-01). View Source
